molecular formula C10H12N2O B2447259 (1,5-dimethyl-1H-benzimidazol-2-yl)methanol CAS No. 68426-72-2

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B2447259
CAS No.: 68426-72-2
M. Wt: 176.219
InChI Key: GLLWHKGUVVPVPF-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanol has been found to interact with DNA grooves and has peroxide mediated DNA-cleavage properties . This suggests that it may interact with enzymes and proteins involved in DNA replication and repair.

Cellular Effects

The compound has been tested on cell lines HepG2, DLD-1, and MDA-MB-231, and was found to have high cytotoxic activities . It also causes abnormal distortion of the germinating bud tube of pathogenic bacteria spores and distortion of the cell wall, affecting the formation of attachment cells .

Molecular Mechanism

(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanol binds to DNA grooves and has peroxide mediated DNA-cleavage properties . It is believed that the bactericidal mechanism of benzimidazole fungicides is mainly through the combination of microtubule proteins with spindle fibers, which inhibits the bud cell division of the fungus, impedes the formation of spindle fibers in the process of cell mitosis, and effectively inhibits the reproduction and growth of the pathogenic bacteria to achieve antimicrobial effects .

Temporal Effects in Laboratory Settings

The effects of temperature, reaction time, and amount of catalyst on the reaction, and the reusability of the catalyst, were investigated . Its main decomposition product acts as a nucleating agent for (1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanol with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .

Metabolic Pathways

It was used as a catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and CO2 in the presence of dicyclohexyl carbodiimide (DCC) as a promoter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol typically involves the cyclization of o-phenylenediamine with suitable aldehydes or ketones.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: The major products include (1,5-dimethyl-1H-benzimidazol-2-yl)formaldehyde and (1,5-dimethyl-1H-benzimidazol-2-yl)carboxylic acid.

    Reduction: The major product is 1,5-dimethyl-1H-benzimidazole.

    Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of both methyl groups at the 1 and 5 positions and a hydroxymethyl group at the 2-position. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1,5-dimethylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLWHKGUVVPVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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